molecular formula C64H119N27O15S B12378323 S6(229-239), Amide, biotinalyted

S6(229-239), Amide, biotinalyted

Cat. No.: B12378323
M. Wt: 1538.9 g/mol
InChI Key: BXQIKXYZFCTVNZ-FKGLRCEBSA-N
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Description

S6(229-239), Amide, biotinalyted is a biologically active peptide that serves as a substrate for Rho-Kinase II . This compound is often used in scientific research due to its specific interactions and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S6(229-239), Amide, biotinalyted involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

S6(229-239), Amide, biotinalyted primarily undergoes phosphorylation reactions. It is phosphorylated by protein kinase C at specific serine residues .

Common Reagents and Conditions

Major Products Formed

The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be further analyzed for its biological activity .

Scientific Research Applications

S6(229-239), Amide, biotinalyted is widely used in various fields of scientific research:

    Chemistry: As a model substrate for studying kinase activity and enzyme kinetics.

    Biology: In cell signaling studies to understand the role of phosphorylation in cellular processes.

    Medicine: As a tool for investigating the mechanisms of diseases related to kinase dysregulation.

    Industry: In the development of kinase inhibitors and other therapeutic agents

Mechanism of Action

S6(229-239), Amide, biotinalyted exerts its effects by serving as a substrate for Rho-Kinase II. The enzyme phosphorylates specific serine residues on the peptide, leading to changes in its activity and interactions. This phosphorylation event is crucial for various cellular processes, including cytoskeletal dynamics and cell motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S6(229-239), Amide, biotinalyted is unique due to its specific sequence and biotinylation, which allows for easy detection and purification. Its role as a substrate for Rho-Kinase II makes it particularly valuable in studies related to kinase activity and signaling pathways .

Properties

Molecular Formula

C64H119N27O15S

Molecular Weight

1538.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C64H119N27O15S/c1-32(2)27-41(56(102)85-37(16-11-23-75-60(67)68)51(97)80-34(5)49(66)95)87-58(104)43(29-92)89-59(105)44(30-93)88-57(103)42(28-33(3)4)86-55(101)40(19-14-26-78-63(73)74)84-54(100)39(18-13-25-77-62(71)72)83-53(99)38(17-12-24-76-61(69)70)82-52(98)36(15-9-10-22-65)81-50(96)35(6)79-47(94)21-8-7-20-46-48-45(31-107-46)90-64(106)91-48/h32-46,48,92-93H,7-31,65H2,1-6H3,(H2,66,95)(H,79,94)(H,80,97)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,102)(H,86,101)(H,87,104)(H,88,103)(H,89,105)(H4,67,68,75)(H4,69,70,76)(H4,71,72,77)(H4,73,74,78)(H2,90,91,106)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1

InChI Key

BXQIKXYZFCTVNZ-FKGLRCEBSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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